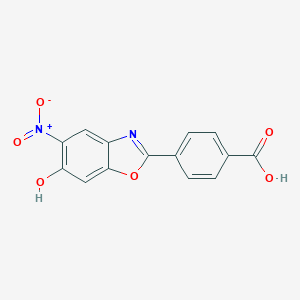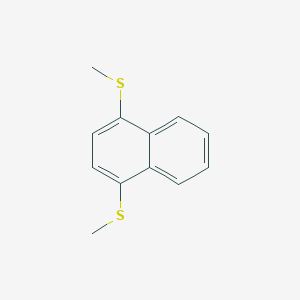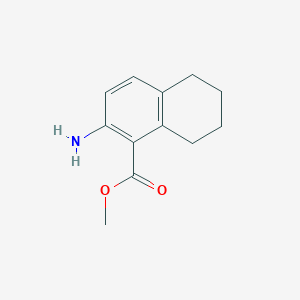
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
概要
説明
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate, also known as MTNC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MTNC is a derivative of naphthalene and has a tetrahydro structure that makes it an interesting molecule for researchers to investigate.
作用機序
The mechanism of action of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is not fully understood, but it is believed to be related to its ability to act as an electron acceptor. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have a high electron affinity, which allows it to easily accept electrons from other molecules. This property makes it an excellent candidate for use in organic electronics, where electron transport is a critical factor.
生化学的および生理学的効果
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause significant adverse effects in laboratory animals. Further studies are needed to investigate the potential effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate on human health.
実験室実験の利点と制限
One of the main advantages of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is its excellent electron-transporting properties, which make it a promising candidate for use in organic electronics. However, the synthesis process of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the yield of the synthesis process is relatively low, which can make it expensive to produce.
将来の方向性
There are several future directions for research on Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate. One area of interest is the development of new synthetic routes that can improve the yield and scalability of the synthesis process. Another area of research is the investigation of the potential applications of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate in organic electronics, including OLEDs and OFETs. Additionally, further studies are needed to investigate the potential biochemical and physiological effects of Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate and its derivatives. Overall, Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a promising compound that has the potential to make significant contributions to the field of organic electronics and beyond.
科学的研究の応用
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of organic electronics. Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has been shown to have excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate has also been investigated as a potential building block for the synthesis of new organic materials with interesting optical and electronic properties.
特性
CAS番号 |
132734-41-9 |
|---|---|
製品名 |
Methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
methyl 2-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h6-7H,2-5,13H2,1H3 |
InChIキー |
LDYCAHXKKKWYHW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
正規SMILES |
COC(=O)C1=C(C=CC2=C1CCCC2)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


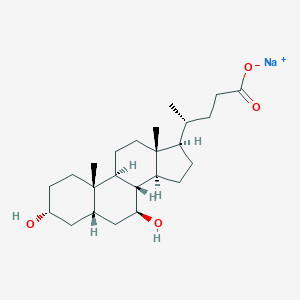
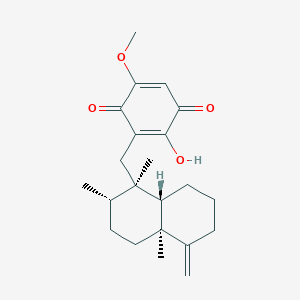
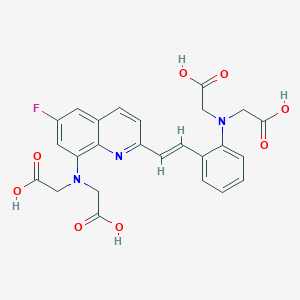
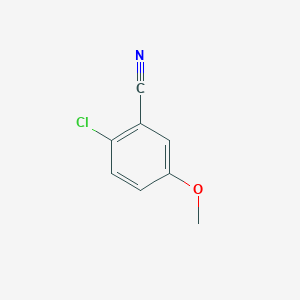
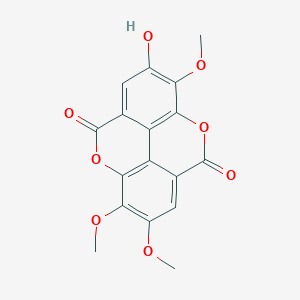
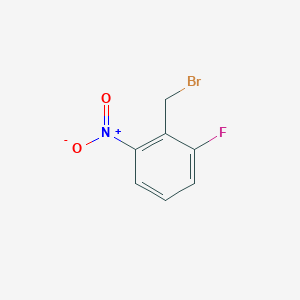
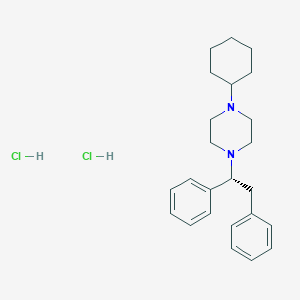


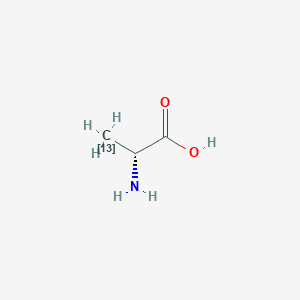
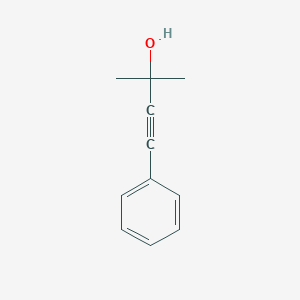
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)
